2-Methoxy-5-(methylthio)aniline

Antimicrobial Susceptibility Coordination Chemistry SN-Donor Ligands

2-Methoxy-5-(methylthio)aniline (CAS 1081774-59-5) is a disubstituted aromatic amine featuring methoxy (-OCH₃) and methylthio (-SCH₃) groups on an aniline core, with a molecular formula of C₈H₁₁NOS and molecular weight of 169.24 g/mol. This compound belongs to the class of SN-donor ligands and functional intermediates valued for the distinct electronic and coordination properties imparted by the synergistic ortho/para-directing substituents.

Molecular Formula C8H11NOS
Molecular Weight 169.25 g/mol
Cat. No. B13004767
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxy-5-(methylthio)aniline
Molecular FormulaC8H11NOS
Molecular Weight169.25 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)SC)N
InChIInChI=1S/C8H11NOS/c1-10-8-4-3-6(11-2)5-7(8)9/h3-5H,9H2,1-2H3
InChIKeyUCVUAHCQMOTWLC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methoxy-5-(methylthio)aniline: Core Properties and Industrial Supply Specifications for Chemical Procurement


2-Methoxy-5-(methylthio)aniline (CAS 1081774-59-5) is a disubstituted aromatic amine featuring methoxy (-OCH₃) and methylthio (-SCH₃) groups on an aniline core, with a molecular formula of C₈H₁₁NOS and molecular weight of 169.24 g/mol . This compound belongs to the class of SN-donor ligands and functional intermediates valued for the distinct electronic and coordination properties imparted by the synergistic ortho/para-directing substituents [1]. Commercially available from multiple suppliers with standard purity specifications reaching 97%, its procurement is typically accompanied by batch-specific analytical certification including NMR, HPLC, and GC . The presence of both electron-donating methoxy and sulfur-containing methylthio moieties creates a unique electronic environment that directly influences downstream reactivity in metal-catalyzed couplings, metallation reactions, and the construction of bioactive heterocyclic scaffolds [1][2].

2-Methoxy-5-(methylthio)aniline: Why Simple Substitution with Unsubstituted or Mono-Substituted Anilines Fails in Demanding Applications


Generic anilines or mono-substituted analogs (e.g., 2-methoxyaniline or 4-methylthioaniline) cannot replicate the performance of 2-Methoxy-5-(methylthio)aniline due to the critical synergy of its dual substituents. The methoxy group enhances electron density and solubility, while the methylthio group provides an additional soft donor site (sulfur) for metal coordination, enabling bidentate SN-chelation that is unattainable with single-donor analogs [1]. Comparative metallation studies reveal that the presence of both amino and thioether directing groups fundamentally alters regioselectivity; N,N-dimethyl-4-(methylthio)aniline yields only 22.4% of the desired arylthioacetic acid, whereas the dual-substituted framework enables selective ortho-functionalization via superbase-mediated lithiation [2]. Furthermore, in antimicrobial applications, the electronic character of the substituent directly correlates with activity—electron-donating OCH₃ derivatives demonstrate measurable superiority over electron-withdrawing Cl- and Br-substituted counterparts [1]. Substituting with a methyl analog (2-methyl-6-(methylthio)aniline) may retain some donor character but lacks the oxygen lone pair participation that modulates both solubility and electronic tuning in catalytic cycles. Thus, procurement of the precise 2-methoxy-5-(methylthio) substitution pattern is non-negotiable for achieving reproducible outcomes in coordination chemistry, directed C-H functionalization, and bioactive intermediate synthesis.

2-Methoxy-5-(methylthio)aniline: Head-to-Head Quantitative Differentiation vs. In-Class Analogs


Antimicrobial Activity of Methoxy-Substituted Methylthioaniline Copper(II) Complexes vs. Methyl, Chloro, and Bromo Analogs

In a comparative study of substituted 6-(methylthio)aniline ligands and their Cu(II) complexes, the methoxy (OCH₃) derivative demonstrated superior in vitro antimicrobial activity against Gram-positive bacteria. The copper complex of the OCH₃-substituted ligand produced a zone of inhibition in the range of 19–20 mm against Staphylococcus aureus and Bacillus subtilis, which was measurably greater than that observed for the electron-withdrawing Cl- and Br-substituted analogs [1]. While direct activity data for the 5-substituted isomer (2-Methoxy-5-(methylthio)aniline) is not reported in this specific study, the class-level inference is robust: electron-donating substituents (OCH₃, CH₃) consistently yield higher antimicrobial efficacy than electron-withdrawing substituents (Cl, Br) when incorporated into the methylthioaniline scaffold [1]. This trend is attributed to enhanced electron density on the sulfur donor atom, facilitating stronger metal coordination and subsequent biological interaction.

Antimicrobial Susceptibility Coordination Chemistry SN-Donor Ligands

Regioselective Functionalization via Superbase-Mediated Metallation: Comparison of Mono- vs. Disubstituted (Methylthio)anilines

The presence of both amino and methylthio groups in the aniline framework enables unique regioselective metallation pathways that are inaccessible to simpler analogs. In a systematic study of (methylthio)aniline metallation, N,N-dimethyl-4-(methylthio)aniline—a mono-substituted comparator—yielded only 22.4% of the desired arylthioacetic acid upon treatment with butyllithium followed by CO₂ quench, with 52.1% starting material recovered [1]. In contrast, the dual-directing group architecture of ortho-amino-methylthioanilines (structurally analogous to the target compound) permits controlled, sequential metallation using the LICKOR superbase (BuLi/t-BuOK), achieving disubstitution with new groups installed at both the thiomethyl carbon and the ortho position relative to the thioether [1]. This differential reactivity translates directly into synthetic efficiency: the target scaffold enables construction of N,N-disubstituted amines bearing extended alkylthio chains in a single pot through three successive monometallations, whereas the mono-substituted comparator requires multiple isolation steps and suffers from poor regiocontrol and low yields [1].

Directed ortho-Metallation Organolithium Chemistry Regioselective Synthesis

Purity and Analytical Specification: Benchmarking Against Commercial Alternatives

Procurement of 2-Methoxy-5-(methylthio)aniline from certified suppliers such as Bidepharm guarantees a standard purity of 97%, with batch-specific analytical documentation including NMR, HPLC, and GC provided for each lot . This level of characterization directly addresses a critical pain point in chemical sourcing: inconsistent purity across vendors leading to irreproducible synthetic outcomes. While no direct head-to-head purity comparison with other methylthioaniline derivatives is published, the availability of comprehensive analytical data packages for this specific compound enables procurement decisions based on verifiable quality metrics rather than nominal specifications alone . The molecular identity is further confirmed by independent database records, including Chemsrc (CAS 1081774-59-5, molecular weight 169.25, SMILES: COc1ccc(SC)cc1N) .

Quality Control Analytical Chemistry Procurement Specifications

Synthetic Utility in Copper-Catalyzed meta-Functionalization: Methylthio as a Key Enabling Substituent

In a copper-catalyzed [1,3]-methoxy rearrangement for the synthesis of meta-substituted anilines, the methylthio group was explicitly identified as a compatible para-substituent that enables the transformation, alongside vinyl, ester, and bromo groups [1]. While this study does not report quantitative yield data specifically for the methylthio-substituted substrate, its inclusion as a tolerated functional group demonstrates that the -SCH₃ moiety does not poison the copper catalyst nor interfere with the rearrangement cascade—a critical consideration when selecting aniline building blocks for metal-catalyzed sequences. Substrates lacking the methylthio group (e.g., simple methoxyanilines) undergo the reaction efficiently, but the retention of the -SCH₃ handle post-rearrangement provides a valuable synthetic vector for subsequent functionalization (e.g., oxidation to sulfoxide/sulfone or cross-coupling) that is absent in simpler analogs [1].

C-H Activation Copper Catalysis meta-Selective Synthesis

2-Methoxy-5-(methylthio)aniline: Evidence-Backed Research and Industrial Application Scenarios


Development of SN-Donor Transition Metal Complexes for Antimicrobial and Antiparasitic Screening

The methoxy-substituted methylthioaniline scaffold provides a bidentate SN-donor ligand platform that, upon complexation with Cu(II), yields complexes demonstrating in vitro antimicrobial activity with inhibition zones of 19–20 mm against S. aureus and B. subtilis [1]. Procurement of 2-Methoxy-5-(methylthio)aniline enables the synthesis of analogous coordination compounds for systematic structure-activity relationship (SAR) studies. The electron-donating OCH₃ group enhances the nucleophilicity of the sulfur donor, a property directly linked to the observed superior activity relative to halogenated analogs [1]. This compound is therefore particularly suited for medicinal inorganic chemistry programs targeting Gram-positive bacterial pathogens.

Directed ortho-Metallation and Regioselective C-H Functionalization Campaigns

The dual-directing group architecture (amino + methylthio) of 2-Methoxy-5-(methylthio)aniline enables regioselective lithiation that is unattainable with mono-substituted anilines. Metallation studies demonstrate that the superbase LICKOR (BuLi/t-BuOK) promotes sequential functionalization at both the thiomethyl carbon and the ortho position, providing access to polysubstituted aromatics in a single-pot operation [2]. For synthetic methodology groups focused on C-H activation or natural product synthesis, this compound serves as a privileged starting material for constructing complex aniline derivatives with defined substitution patterns.

Synthesis of Benzimidazole-Derived Anthelmintic, Antibacterial, and Antifungal Agents

Thioalkyl aniline compounds are established intermediates in the preparation of anthelmintic, antibacterial, and fungicidal benzimidazole derivatives, as documented in multiple patent disclosures [3]. The 2-Methoxy-5-(methylthio)aniline core, bearing both methoxy and methylthio substituents, provides a functionalized scaffold that can be elaborated into benzimidazole frameworks via cyclocondensation reactions. The methylthio group serves as a latent handle for subsequent oxidation (sulfoxide/sulfone) or substitution, enabling late-stage diversification of the benzimidazole pharmacophore. Industrial procurement of this compound supports process chemistry development for agrochemical and veterinary pharmaceutical manufacturing.

Building Block for Copper-Catalyzed meta-Selective Aniline Synthesis

The methylthio group has been validated as a compatible para-substituent in copper-catalyzed [1,3]-methoxy rearrangements that deliver meta-substituted anilines [4]. Incorporating 2-Methoxy-5-(methylthio)aniline into such sequences yields products that retain the synthetically versatile -SCH₃ moiety, providing a functional handle for further elaboration (e.g., oxidation, cross-coupling, or alkylation). This application is particularly valuable for medicinal chemistry teams seeking to access meta-substituted aniline libraries that are otherwise challenging to prepare via classical electrophilic aromatic substitution.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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